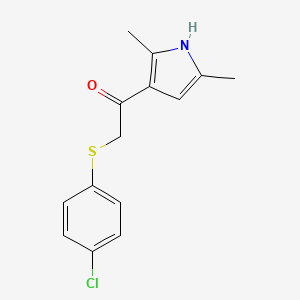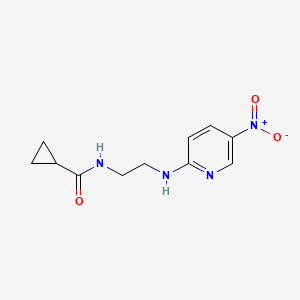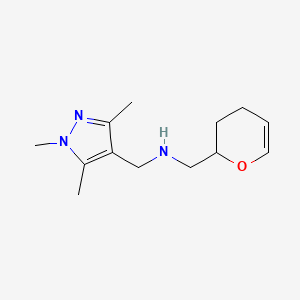
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C13H17BrFNO2 This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces the nitro group, which can be further modified.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 4-Bromo-2-fluoro-N-methylbenzamide
- 2-Bromo-3-fluorobenzamide
- 4-Bromo-2-fluoro-N-ethylbenzamide
Comparison: Compared to similar compounds, 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the hydroxyl and methylpropyl groups. These functional groups can influence its chemical reactivity and biological activity, making it distinct in its applications .
特性
分子式 |
C13H17BrFNO2 |
|---|---|
分子量 |
318.18 g/mol |
IUPAC名 |
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H17BrFNO2/c1-4-16(8-13(2,3)18)12(17)9-5-6-10(14)11(15)7-9/h5-7,18H,4,8H2,1-3H3 |
InChIキー |
INIVBASXNXIYOG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)(C)O)C(=O)C1=CC(=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)


![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)








